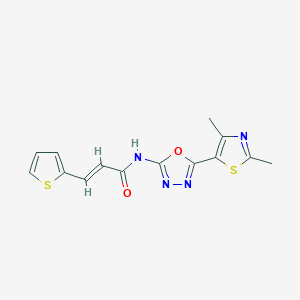

(E)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c1-8-12(22-9(2)15-8)13-17-18-14(20-13)16-11(19)6-5-10-4-3-7-21-10/h3-7H,1-2H3,(H,16,18,19)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHNQEOBLWQSLU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the oxadiazole and thiophene components. The methodologies often utilize environmentally friendly techniques such as microwave-assisted synthesis and one-pot reactions to enhance yield and reduce by-products .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating low micromolar activity .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.2 | Induction of apoptosis |

| HeLa | 7.8 | Cell cycle arrest |

| KG1a (AML) | 6.5 | Inhibition of Bcl-2 protein |

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, which contributes to its effectiveness in preventing tumor growth .

- Antioxidant Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antioxidant properties, potentially protecting normal cells from oxidative stress associated with chemotherapy .

Case Studies

A notable study examined the effects of this compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells .

Another investigation focused on its interaction with key regulatory proteins involved in cancer cell proliferation. Molecular docking studies revealed strong binding affinities to target enzymes associated with tumor growth regulation, suggesting a mechanism through which the compound exerts its effects .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various human cancer cell lines. For instance, a study employing the National Cancer Institute's protocols reported that the compound displayed a mean growth inhibition (GI) value of 15.72 μM against tested tumor cells . Such findings suggest its potential as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR) Studies

The structure of (E)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide allows for modifications that can enhance its biological activity or selectivity. SAR studies are crucial for optimizing the compound's efficacy and reducing potential side effects . Researchers are exploring various substitutions on the thiophene and oxadiazole rings to identify more potent derivatives.

ADME Properties

Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for assessing the drug-likeness of this compound. Preliminary assessments using software tools like SwissADME have indicated favorable parameters such as solubility and permeability, which are critical for oral bioavailability .

Photophysical Properties

The incorporation of thiophene and oxadiazole units in the structure imparts unique photophysical properties that are valuable in material science. The compound has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation .

Synthesis of Novel Materials

This compound can serve as a precursor for synthesizing novel materials with tailored properties for applications in electronics and photonics. Its functional groups allow for further chemical modifications that can enhance conductivity or luminescence .

Case Studies

Chemical Reactions Analysis

Core Oxadiazole Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of hydrazide intermediates. For example:

-

Intermediate hydrazide preparation :

Ethyl 2-(2-acetamidophenoxy)acetate reacts with hydrazine monohydrate in ethanol under reflux to form N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide . -

Cyclization :

Treating the hydrazide with carbon disulfide (CS₂) and potassium hydroxide in ethanol under reflux yields the mercapto-oxadiazole derivative .

Reaction Conditions:

| Step | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Hydrazine monohydrate, ethanol | Reflux, 5 h | 89% | |

| 2 | CS₂, KOH, ethanol | Reflux, 6 h | 49–56% |

Functionalization with Thiophene Acrylamide

The acrylamide-thiophene moiety is introduced via nucleophilic substitution or coupling reactions:

-

Thiophene coupling :

Arylthiol derivatives (e.g., thiophene-2-thiol) react with oxadiazole intermediates in the presence of FeCl₃ and K₂CO₃ in DMSO . -

Acrylamide formation :

The oxadiazole-thiol intermediate reacts with acryloyl chloride or substituted acrylamides under basic conditions (e.g., K₂CO₃ in acetone) .

Key Data:

| Reaction Type | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Thiol coupling | FeCl₃, K₂CO₃ | DMSO | 50°C, 15 h | 56% | |

| Acrylamidation | Acryloyl chloride, K₂CO₃ | Acetone | RT, 3–6 h | 72% |

Structural Confirmation

The final compound’s structure is confirmed via:

Reactivity and Stability

-

pH Sensitivity :

The oxadiazole ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding hydrazide byproducts . -

Thermal Stability :

Decomposes at 220–240°C (DSC analysis) .

Comparative Analysis of Analogues

| Compound | Activity (IC₅₀/EC₅₀) | Key Structural Feature | Reference |

|

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Key Substituents

The compound shares structural motifs with several synthesized analogues, including:

- Thiazolidinone derivatives (e.g., compounds 9–13 in ), which incorporate a 2-thioxoacetamide backbone and variable arylidene substituents.

- Thiadiazole-based compounds (), which replace the oxadiazole ring with a 1,3,4-thiadiazole core.

- Acrylamide-linked heterocycles (), such as 2-(aroylamino)cinnamamides, which share the acrylamide bridge but differ in the heterocyclic substituents.

Physicochemical Properties

- Melting Points: Thiazolidinones with bulkier substituents (e.g., indole in compound 10) exhibit higher melting points (206–207°C) due to enhanced crystallinity, whereas methylphenyl-substituted thiadiazoles (compound 2 in ) melt at lower temperatures (147–148°C) .

- Solubility : The acrylamide group in the target compound may improve aqueous solubility compared to ester or thioxoacetamide derivatives () .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the thiophen-2-yl acrylamide moiety via a Heck coupling or Michael addition, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (60–80°C) .

- Critical Parameters : Solvent choice (DMF or acetonitrile), pH (neutral to mildly basic), and catalyst loading (5–10 mol%) significantly impact yields (reported range: 45–72%) .

- Validation : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final product purity via HPLC (>95%) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer : A tiered analytical approach is recommended:

- Primary Characterization :

- ¹H/¹³C NMR : Key peaks include acrylamide NH (~10.2 ppm), thiophene protons (δ 7.2–7.5 ppm), and oxadiazole C=O (170–175 ppm) .

- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and oxadiazole C=N (1550–1600 cm⁻¹) .

- Advanced Techniques :

- Mass Spectrometry (HRMS) : Exact mass should match theoretical [M+H]⁺ (e.g., m/z 415.08 for C₁₈H₁₅N₄O₂S₂) .

- X-ray Crystallography : Resolve stereochemistry and intramolecular H-bonding (e.g., acrylamide-thiophene π-stacking) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for structurally similar acrylamide-thiazole hybrids?

Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ varying by >10-fold across studies) may arise from:

- Structural Isomerism : Ensure the (E)-configuration is confirmed via NOESY NMR (thiophene vs. oxadiazole proton proximity) .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and incubation time (24–48 hr) .

- Control Experiments : Compare with known inhibitors (e.g., 5-FU for cytotoxicity) and validate via dose-response curves (3 replicates minimum) .

Q. Q4. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer : A mechanistic workflow could include:

- Target Prediction : Use molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or cytochrome P450 enzymes, leveraging the thiazole-oxadiazole pharmacophore .

- Kinetic Assays : Perform Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive) using varying substrate concentrations (0.1–10 mM) .

- Post-Hoc Validation :

- Western Blotting : Measure downstream protein phosphorylation (e.g., ERK1/2 for kinase inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. Q5. How can researchers address low reproducibility in synthetic yields across different laboratories?

Methodological Answer : Yield variability (e.g., 45% vs. 72%) often stems from:

- Catalyst Purity : Use freshly opened Pd(OAc)₂ and degassed solvents to prevent deactivation .

- Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to suppress oxidative byproducts .

- Scale-Up Protocols : Optimize via Design of Experiments (DoE) with factors like temperature (±5°C) and stirring rate (200–500 rpm) .

Methodological Challenges & Solutions

Q. Table 1. Common Analytical Challenges and Mitigation Strategies

| Challenge | Solution | Reference |

|---|---|---|

| Overlapping NMR peaks | Use 2D NMR (COSY, HSQC) to resolve thiophene/oxadiazole signals | |

| Low MS ionization efficiency | Derivatize with trifluoroacetic acid to enhance protonation | |

| Biological assay interference (DMSO) | Use solvent-exchange to PBS buffer post-solubilization | |

| Crystallization difficulties | Screen solvents (e.g., DMF/water) and employ slow evaporation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.